5-Hydroxy-7,8-dimethoxyflavone
CAS No.: 3570-62-5
Cat. No.: VC21345512
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3570-62-5 |
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Molecular Formula | C17H14O5 |
Molecular Weight | 298.29 g/mol |
IUPAC Name | 5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 |
Standard InChI Key | IHLSBQVBFDTNTC-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC |
Canonical SMILES | COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC |
Chemical Identity and Physical Properties
5-Hydroxy-7,8-dimethoxyflavone belongs to the flavonoid class of compounds, specifically categorized as a flavone with a 2-phenylchromen-4-one backbone. The compound features three key functional groups: a hydroxyl group at position 5 and methoxy groups at positions 7 and 8, which define its chemical behavior and biological activities.
In scientific literature, the compound is identified by several synonyms:
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Moslosooflavone
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7-O-Methylwogonin
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7,8-Dimethoxynorwogonin
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5-Hydroxy-7,8-dimethoxy-2-phenyl-4-chromenone
The physical and chemical properties of 5-Hydroxy-7,8-dimethoxyflavone are summarized in Table 1:
Table 1: Physical and Chemical Properties of 5-Hydroxy-7,8-dimethoxyflavone
Property | Value |
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Molecular Formula | C₁₇H₁₄O₅ |
Molecular Weight | 298.29 g/mol |
CAS Registry Number | 3570-62-5 |
IUPAC Name | 5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one |
Physical State | Crystalline solid |
Melting Point | 180-181°C |
Safety Classification | Hazard statements: H301 (Toxic if swallowed) |
Risk Statements | 22 |
WGK Germany | 3 |
The compound's structure features a chromone ring system with a phenyl substituent at position 2, creating the flavone backbone. The hydroxyl group at position 5 can participate in hydrogen bonding and contributes to the compound's potential antioxidant properties, while the methoxy groups at positions 7 and 8 influence its lipophilicity and biological activities .
Natural Occurrence and Distribution
Plant Sources
5-Hydroxy-7,8-dimethoxyflavone has been identified in several plant species, where it contributes to their medicinal properties and ecological functions:
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Andrographis paniculata: This is the most well-documented source, where the compound has been isolated from the roots. A. paniculata, commonly known as "King of Bitters" or "Kalmegh," is widely used in traditional Asian medicine systems .
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Graphis elongata: A lichen species reported to contain this flavonoid .
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Aphis affinis: An insect species where the compound has been detected, suggesting a potential role in plant-insect interactions .
Detection in Plant Materials
The compound exists in relatively low concentrations in its natural sources, which has made its isolation and characterization challenging. Extraction from plant materials typically involves:
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Initial extraction with organic solvents (often petroleum ether, ethyl acetate, or methanol)
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Fractionation through column chromatography
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Purification steps involving crystallization or further chromatographic techniques
The identification of 5-Hydroxy-7,8-dimethoxyflavone in A. paniculata represented a significant finding as it was first reported as a novel natural product from this species, highlighting the plant's rich phytochemical profile .
Synthesis Methods
Several synthesis routes have been developed for 5-Hydroxy-7,8-dimethoxyflavone, demonstrating the interest in this compound for further research and potential applications.
Convergent Synthesis from Chrysin
A notable synthetic pathway starts with chrysin, a naturally occurring flavone with greater availability. This convergent synthesis involves four key steps :
Table 2: Key Steps in the Synthesis of 5-Hydroxy-7,8-dimethoxyflavone from Chrysin
Step | Starting Material | Reagents | Conditions | Product | Yield |
---|---|---|---|---|---|
1 | Chrysin | (CH₃O)₂SO₂, K₂CO₃ | Acetone, room temperature | 5,7-Dimethoxyflavone | Not specified |
2 | 5,7-Dimethoxyflavone | N-Bromosuccinimide (NBS) | DMF, 0°C, 2.5 h | 8-Bromo-5,7-dimethoxyflavone | 80% |
3 | 8-Bromo-5,7-dimethoxyflavone | NaOMe, CuBr | DMF, 120°C | 5,7,8-Trimethoxyflavone | 85% |
4 | 5,7,8-Trimethoxyflavone | Anhydrous AlCl₃ | Acetonitrile | 5-Hydroxy-7,8-dimethoxyflavone | 95% |
This synthetic pathway is described as convenient and provides good yields, with the selective demethylation step yielding the target compound at 95% efficiency. The methanolysis of the brominated intermediate (step 3) is described as a key reaction that occurs within minutes at 120°C .
Alternative Synthesis Approaches
Alternative synthetic methods may involve:
Biological Activities
Research on the biological activities of 5-Hydroxy-7,8-dimethoxyflavone and its close derivatives has revealed several potential therapeutic applications.
Anti-inflammatory Properties
The flavanone derivative, 5-Hydroxy-7,8-dimethoxyflavanone, has demonstrated significant anti-inflammatory activity. Studies indicate it can decrease the production of pro-inflammatory mediators including:
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Tumor Necrosis Factor-alpha (TNF-α)
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Interleukin-6 (IL-6)
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Macrophage Inflammatory Protein-2 (MIP-2)
These effects were observed in LPS/IFN-gamma stimulated RAW 264.7 cells, suggesting potential applications in inflammatory conditions. While direct studies on 5-Hydroxy-7,8-dimethoxyflavone's anti-inflammatory properties are more limited, the structural similarity suggests it may possess comparable activities.
Analytical Methods for Detection and Characterization
The identification and quantification of 5-Hydroxy-7,8-dimethoxyflavone in various matrices employ several analytical techniques:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly used:
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HPLC with UV detection, utilizing the characteristic UV absorption profile of flavonoids
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HPLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for more specific and sensitive detection
Spectroscopic Identification
Several spectroscopic techniques provide structural confirmation:
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UV-Visible Spectroscopy: 5-Hydroxy-7,8-dimethoxyflavone exhibits characteristic absorption bands influenced by its conjugated systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in CDCl₃ shows distinctive signals:
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Mass Spectrometry: Provides molecular weight confirmation (m/z 299 for [M+H]⁺) and characteristic fragmentation patterns .
Manufacturer/Supplier | Product Number | Packaging | Price (USD) |
---|---|---|---|
Sigma-Aldrich | PHL82598 | 10 mg | $1,140 |
Usbiological | 300654 | 10 mg | $490 |
American Custom Chemicals Corporation | PXT0004142 | 5 mg | $502.02 |
Biorbyt Ltd | orb105346 | 20 mg | $569.5 |
Biosynth Carbosynth | FH146104 | 10 mg | $680 |
These high prices reflect the challenges in isolation or synthesis and indicate the specialized nature of this compound in research applications .
Structure-Activity Relationships
The biological activities of 5-Hydroxy-7,8-dimethoxyflavone and related compounds are strongly influenced by their structural features:
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5-Hydroxyl Group: Critical for antioxidant activity and forms hydrogen bonds with the carbonyl group at C-4, creating a stable six-membered ring. This structural feature is common to many biologically active flavonoids.
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7,8-Dimethoxy Pattern: The specific pattern of methoxylation at positions 7 and 8 distinguishes this compound from other flavones and likely contributes to its specific biological activities. Methoxy groups generally enhance lipophilicity and may improve cellular uptake.
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Flavone Backbone: The basic 2-phenylchromen-4-one structure provides a rigid scaffold that positions the functional groups in specific spatial arrangements critical for receptor interactions.
Structural modifications of this compound can lead to significant changes in activity:
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